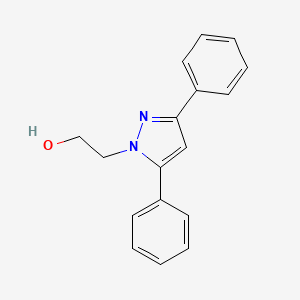

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole

Übersicht

Beschreibung

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole (HEDP) is an organic compound that has a wide range of applications in scientific research. It is a highly versatile and widely used compound, due to its unique properties and potential for a variety of applications. HEDP is widely used in synthetic organic chemistry, biochemistry, and materials science, due to its ability to form strong bonds with a variety of other molecules and its versatile reactivity.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail .

Biochemische Analyse

Biochemical Properties

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of focal adhesion kinase (FAK), a protein tyrosine kinase involved in cell survival signaling . This interaction decreases FAK autophosphorylation, leading to reduced cancer cell viability and tumor growth . Additionally, this compound may interact with other signaling molecules, influencing cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease the viability and clonogenicity of cancer cells, induce apoptosis, and inhibit tumor growth in vivo . These effects are mediated through the inhibition of FAK autophosphorylation and subsequent downstream signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically targets the Y397 site of FAK, inhibiting its autophosphorylation and reducing its kinase activity . This inhibition disrupts the interaction between FAK and Src family kinases, leading to decreased phosphorylation of downstream signaling molecules such as paxillin and p130CAS . Consequently, this results in cytoskeletal and morphological changes associated with reduced cell motility and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on FAK autophosphorylation and cancer cell viability are sustained over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits FAK autophosphorylation and reduces tumor growth without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Eigenschaften

IUPAC Name |

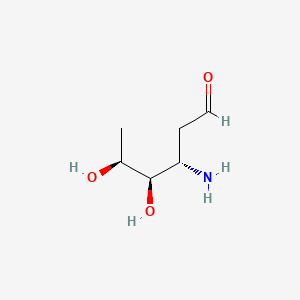

2-(3,5-diphenylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-12-11-19-17(15-9-5-2-6-10-15)13-16(18-19)14-7-3-1-4-8-14/h1-10,13,20H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFZRKYYWGXJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217203 | |

| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67000-27-5 | |

| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological activities reported for 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its derivatives?

A1: Studies have demonstrated that this compound and its derivatives, particularly esters and carbamates, exhibit a range of pharmacological activities, including:

- Depressant activity: These compounds have shown the ability to reduce central nervous system activity in animal models [].

- Antiarrhythmic activity: Research suggests potential in regulating heart rhythm disturbances [, ].

- Analgesic activity: Studies indicate effectiveness in reducing pain perception in animal models [, ].

- Hypotensive activity: These compounds have been observed to lower blood pressure [].

- Platelet antiaggregating activity: In vitro studies have shown the ability to inhibit platelet aggregation, which is crucial in preventing blood clot formation [].

Q2: How does the introduction of a bromine atom at the 4-position of the pyrazole ring influence the biological activity of this compound?

A2: The addition of a bromine atom at the 4-position of the pyrazole ring significantly impacts the biological activity of several derivatives. For example, the 4-bromo derivatives of 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles demonstrate notable analgesic activity in mice []. This modification highlights the importance of the 4-position in structure-activity relationships and suggests its potential for fine-tuning the pharmacological profile of these compounds.

Q3: What synthetic strategies are employed to prepare derivatives of this compound?

A3: Several synthetic approaches have been explored for the preparation of diverse this compound derivatives:

- Esterification and carbamate formation: Reacting this compound and its 4-bromo derivative with various carboxylic acids or their derivatives leads to the formation of esters and carbamates. These derivatives exhibited a range of activities, including depressant, antiarrhythmic, analgesic, and anti-inflammatory effects [].

- Ether synthesis: Reacting the sodium salt of this compound with omega-chloroalkyldialkylamines yields dialkylaminoalkyl ethers. These derivatives showed hypotensive, depressant, antiarrhythmic, and analgesic activities [].

- Cyanoethylation: This method introduces a cyanoethyl group, which can be further modified. For example, cyanoethylation followed by hydrolysis leads to carboxylic acid derivatives. These derivatives displayed activities like platelet antiaggregation, hypotensive effects, and antiarrhythmic properties [].

- Amide and amine formation: Starting from appropriately protected 4-hydroxy derivatives, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines has been achieved []. These compounds exhibited platelet antiaggregating activity, surpassing or comparable to that of acetylsalicylic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.